molecular formula C20H14BrNO3 B10812780 5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one

5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one

Cat. No.: B10812780
M. Wt: 396.2 g/mol
InChI Key: UUAULAJJMWRMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one is a complex organic compound with the molecular formula C20H14BrNO3 and a molecular weight of 396.24 g/mol This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a naphthalene moiety attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one typically involves the reaction of 5-bromo-1H-indole-2,3-dione with methyl 2-naphthyl ketone in the presence of sodium hydroxide in ethanol and water at room temperature (20°C) for 2 hours . The reaction yields the desired compound with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1H-indole-2,3-dione
  • Methyl 2-naphthyl ketone
  • Ethyl 2-(2-naphthoyl)-5’-bromo-2’-oxospiro[cyclopropane-1,3’-indoline]-3-carboxylate

Uniqueness

5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H14BrNO3

Molecular Weight

396.2 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one

InChI

InChI=1S/C20H14BrNO3/c21-15-7-8-17-16(10-15)20(25,19(24)22-17)11-18(23)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,25H,11H2,(H,22,24)

InChI Key

UUAULAJJMWRMTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CC3(C4=C(C=CC(=C4)Br)NC3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.